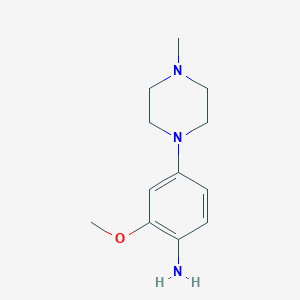

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYPGLRYFIVYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602870 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122833-04-9 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of interest in chemical synthesis and potentially in drug discovery. The information is compiled from various chemical suppliers and databases.

Chemical Identity and Structure

This compound is a substituted aniline derivative featuring a methoxy group and a methylpiperazine moiety. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.[1]

-

IUPAC Name: this compound[2]

-

Synonyms: 2-methoxy-4-(4-methyl-1-piperazinyl)aniline

Physicochemical Properties

The following tables summarize the key physical and chemical properties of the compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 221.30 g/mol | [1][2][3] |

| Physical Form | White to Yellow to Purple to Brown Solid | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Refrigerator | |

Table 2: Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| InChI | InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | [2] |

| InChIKey | LUYPGLRYFIVYTH-UHFFFAOYSA-N | [2] |

| Exact Mass | 221.152812238 Da | [2] |

| Monoisotopic Mass | 221.152812238 Da | [2] |

| Topological Polar Surface Area | 41.7 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 |[2] |

Safety and Handling

This compound is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before handling and adhere to all prescribed safety protocols.[2]

Table 3: GHS Hazard Information

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Signal Word | Warning | [2] | |

| Pictograms | GHS07 (Exclamation Mark) | ||

| Hazard Statements | H302 | Harmful if swallowed | [2] |

| H312 | Harmful in contact with skin | [2] | |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H332 | Harmful if inhaled | [2] | |

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5][6][7] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [7] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [7] |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[7] |

Experimental Protocols

General Handling Protocol (Based on SDS):

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Keep away from sources of ignition.[5]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, such as a refrigerator.[5]

-

First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

-

First Aid (Skin): Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Biological Activity and Signaling Pathways

Specific biological activities or roles in signaling pathways for this compound are not detailed in the available literature. However, it is listed as a member of the "Protein Degrader Building Blocks" product family, suggesting its potential use in the development of PROTACs (Proteolysis-targeting chimeras) or other targeted protein degradation technologies.[1] The piperazine scaffold is a common feature in many biologically active compounds with a broad range of activities, including antibacterial, antifungal, and anticancer effects.[9]

The logical workflow for identifying and characterizing a chemical compound is crucial for systematic research.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound|CAS 122833-04-9|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 5. geneseo.edu [geneseo.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this paper focuses on the predicted spectroscopic characteristics and the general experimental protocols required for its characterization.

Molecular Overview

This compound is a substituted aniline derivative. Its structure incorporates a methoxy group and an N-methylpiperazine moiety attached to a central aniline ring. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 7.0 | m | 3H | Ar-H |

| ~ 3.8 | s | 3H | O-CH₃ |

| ~ 3.4 - 3.6 | br s | 2H | NH₂ |

| ~ 3.1 - 3.3 | t | 4H | Piperazine CH₂ (adjacent to Ar) |

| ~ 2.4 - 2.6 | t | 4H | Piperazine CH₂ (adjacent to N-CH₃) |

| ~ 2.3 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 - 150 | Ar-C (C-O) |

| ~ 140 - 145 | Ar-C (C-N piperazine) |

| ~ 135 - 140 | Ar-C (C-NH₂) |

| ~ 110 - 120 | Ar-CH |

| ~ 55 - 60 | O-CH₃ |

| ~ 50 - 55 | Piperazine CH₂ |

| ~ 48 - 52 | Piperazine CH₂ |

| ~ 45 - 50 | N-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine)[1] |

| 2950 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 2950 | Medium | Aliphatic C-H stretch |

| 1580 - 1650 | Medium | N-H bend (primary amine)[2] |

| 1500 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | Aryl-O stretch (asymmetric)[3] |

| 1000 - 1100 | Strong | Aryl-O stretch (symmetric)[3] |

| 1250 - 1335 | Strong | Aromatic C-N stretch[1][2] |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 178 | [M - HN=CH₂ - CH₃]⁺ |

| 151 | [M - C₄H₉N]⁺ |

| 136 | [M - C₄H₉N₂]⁺ |

| 108 | [C₆H₄O(NH₂)]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Acquire a proton NMR spectrum to determine the chemical environment of hydrogen atoms.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the different carbon environments.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons, confirming the overall structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to measure the absorption of infrared radiation, corresponding to the vibrational frequencies of the bonds within the molecule.[4]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Ionization: Introduce the sample into the mass spectrometer to generate charged molecular ions and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): For more detailed structural information, select the molecular ion and subject it to collision-induced dissociation to analyze the resulting fragment ions.[5][6]

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of a novel compound like this compound.

Caption: Workflow for the structure elucidation of an organic compound.

This technical guide serves as a foundational resource for the analytical characterization of this compound. The provided predicted data and standardized protocols offer a robust framework for researchers to confirm its structure and purity, facilitating further investigation into its chemical and biological properties.

References

Technical Guide: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific biological activity and detailed experimental applications of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. This guide provides a summary of its known properties and presents illustrative experimental methodologies and potential therapeutic contexts based on structurally related compounds.

Core Compound Properties

This compound is a substituted aniline derivative. Its chemical structure suggests its potential as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.[1][2]

| Property | Value |

| CAS Number | 122833-04-9 |

| Molecular Formula | C₁₂H₁₉N₃O |

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | This compound |

| Physical Form | White to Yellow to Purple to Brown Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator |

| InChI Key | LUYPGLRYFIVYTH-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)N)OC |

Safety Information

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Potential Applications in Drug Discovery

While specific biological data for this compound is scarce, its structural motifs are present in various pharmacologically active molecules. The methoxy-aniline core linked to a piperazine group is a common feature in kinase inhibitors.

A closely related compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 761440-75-9), is a known intermediate in the synthesis of Brigatinib and the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor ASP3026 .[3][4] Brigatinib is a medication used to treat cancers that target both Epidermal Growth Factor Receptor (EGFR) and ALK.[3] This suggests that the title compound could serve as a valuable starting material or scaffold for the development of novel therapeutics targeting similar pathways.

Illustrative Signaling Pathway: ALK and EGFR Inhibition

The diagram below illustrates a simplified signaling pathway for ALK and EGFR, which are key targets in non-small cell lung cancer. Compounds derived from scaffolds like this compound could potentially inhibit these pathways, thereby blocking downstream signals that promote cell proliferation and survival.

Experimental Protocols

Due to the lack of published experimental procedures for this compound, a general, plausible synthetic route is proposed below. This is a hypothetical protocol based on standard organic chemistry transformations for similar molecules.

Hypothetical Synthesis Workflow

The synthesis could proceed via a nucleophilic aromatic substitution reaction followed by reduction of a nitro group.

Detailed Hypothetical Protocol

Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

-

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in ethanol or methanol.

-

Add palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Conclusion

This compound (CAS 122833-04-9) is a chemical intermediate with potential applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. While detailed studies on this specific molecule are not widely available, its structural similarity to known building blocks for oncology drugs like Brigatinib highlights its potential value for further research and development in medicinal chemistry. The provided hypothetical synthesis offers a practical starting point for its preparation in a laboratory setting.

References

- 1. This compound | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 3. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]

- 4. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative with significant potential in medicinal chemistry, particularly in the development of targeted protein degraders. Its molecular structure makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its emerging role in the field of proteomics.

A notable point of clarification is the distinction from a similarly named, more complex compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. While both share a methoxy-aniline and a methylpiperazine moiety, the latter incorporates an additional piperidine ring, resulting in a significantly different molecular weight and chemical properties. This guide will focus exclusively on This compound (CAS No. 122833-04-9) .

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C12H19N3O | [1] |

| Molecular Weight | 221.30 g/mol | [1][2] |

| CAS Number | 122833-04-9 | [1] |

| Appearance | White to yellow to purple to brown solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Reduction of a Nitroarene Precursor

This protocol outlines a general procedure for the synthesis of substituted anilines, which can be adapted for the preparation of this compound from its nitro precursor.

Materials:

-

1-(4-Nitro-3-methoxyphenyl)-4-methylpiperazine

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the nitroaromatic precursor, 1-(4-Nitro-3-methoxyphenyl)-4-methylpiperazine, in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic. Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Visualization of the Synthetic Workflow

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, piperazine ring protons, and the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the piperazine carbons, and the N-methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 221.30 g/mol . |

| FT-IR | Characteristic peaks for N-H stretching of the aniline, C-H stretching of aromatic and aliphatic groups, and C-O stretching of the methoxy group. |

Application in Targeted Protein Degradation

This compound is classified as a "protein degrader building block". This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3]

Role as a Linker Component in PROTACs

The structure of this compound, with its reactive aniline group and the piperazine moiety, makes it a suitable component for the linker region of a PROTAC. The linker connects the "warhead" (which binds to the target protein) to the "E3 ligase ligand" (which recruits an E3 ubiquitin ligase). The aniline can be functionalized to attach to either the warhead or the E3 ligase ligand, while the piperazine ring provides a flexible and soluble spacer.

General Mechanism of Action for a PROTAC

The following diagram illustrates the general mechanism by which a PROTAC, potentially synthesized using this compound as a building block, induces protein degradation.

Conclusion

This compound is a key synthetic intermediate with a defined molecular weight and chemical properties that make it highly valuable for the development of novel therapeutics. Its primary application lies in the construction of PROTACs, where it can serve as a versatile component of the linker element. Further research into the synthesis and application of this compound is likely to yield novel protein degraders with the potential to address a wide range of diseases. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. This compound | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 122833-04-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical research and development. The described methodology is based on established chemical principles and provides a reproducible route to this valuable compound.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The pathway commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro functional group. This approach is robust and utilizes readily available starting materials.

The overall synthesis workflow is depicted below:

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-(2-methoxy-4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

This initial step involves the substitution of the chloro group on 4-chloro-2-nitroanisole with N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Materials:

-

4-Chloro-2-nitroanisole

-

N-Methylpiperazine

-

High-boiling point solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-nitroanisole (1.0 equivalent) in the chosen solvent.

-

Add N-methylpiperazine (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by reaction monitoring.

-

Maintain the reaction at this temperature for 4-12 hours, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-methyl-4-(2-methoxy-4-nitrophenyl)piperazine.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The second and final step is the reduction of the nitro group of the synthesized intermediate to an aniline using catalytic hydrogenation. This method is highly efficient and selective.[1][2]

Materials:

-

1-Methyl-4-(2-methoxy-4-nitrophenyl)piperazine

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

-

Dissolve the intermediate, 1-methyl-4-(2-methoxy-4-nitrophenyl)piperazine (1.0 equivalent), in the chosen solvent in a suitable hydrogenation vessel.

-

Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC, HPLC, or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if required.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Chloro-2-nitroanisole[3][4] | C₇H₆ClNO₃ | 187.58 | 96-98 | 279.6 | Yellow to green solid |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | -6 | 138 | Colorless liquid |

| This compound[5] | C₁₂H₁₉N₃O | 221.30 | Not reported | Not reported | White to yellow solid |

Logical Relationships and Workflows

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.

Figure 2: Logical flow of the two-step synthesis.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for Ponatinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (marketed as Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor. It is notably effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation which confers resistance to other tyrosine kinase inhibitors. The synthesis of this complex molecule involves several intricate steps, beginning with a selection of crucial starting materials. This technical guide provides a detailed overview of the common and alternative starting materials for Ponatinib synthesis, outlines the key synthetic routes with experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow and the targeted biological signaling pathway.

Core Starting Materials and Key Intermediates

The synthesis of Ponatinib can be approached through various routes, each employing a specific set of starting materials that are strategically chosen for their reactivity and commercial availability. The molecular structure of Ponatinib is assembled from three key fragments, and the selection of starting materials is dictated by the strategy for coupling these fragments.

The primary synthetic strategies converge on the formation of two key intermediates:

-

3-Ethynylimidazo[1,2-b]pyridazine: This fragment provides the core heterocyclic system with the reactive ethynyl group essential for coupling.

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: This aniline derivative constitutes the tail part of the Ponatinib molecule, incorporating the piperazine moiety.

The third key component is a substituted benzoic acid or benzoyl chloride derivative, which acts as the central linker.

A summary of the primary starting materials for the synthesis of these key fragments is presented below.

| Starting Material Category | Specific Examples |

| Imidazo[1,2-b]pyridazine Precursors | Imidazo[1,2-b]pyridazine[1], 6-chloropyridazin-3-amine[2] |

| Aniline Precursors | 2-Methyl-5-nitrobenzotrifluoride[3], Methyl-4-nitro-2-(trifluoromethyl)benzene[4] |

| Benzoic Acid Precursors | 3-Iodo-4-methylbenzoic acid, 3-Iodo-4-methylbenzoyl chloride |

Synthetic Pathways and Experimental Protocols

The synthesis of Ponatinib is a multi-step process. The following sections detail the common synthetic routes with a focus on the experimental protocols for the key transformations.

Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine

This key intermediate is typically synthesized from imidazo[1,2-b]pyridazine.

Experimental Protocol:

-

Halogenation of Imidazo[1,2-b]pyridazine: Imidazo[1,2-b]pyridazine is halogenated, typically with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to introduce a halogen at the 3-position. The reaction is generally carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) over a period of 10-30 hours.[1]

-

Sonogashira Coupling: The resulting 3-haloimidazo[1,2-b]pyridazine is then coupled with a protected acetylene, such as trimethylsilylacetylene, via a Sonogashira reaction. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine (TEA).

-

Deprotection: The silyl protecting group is subsequently removed using a base, such as potassium carbonate, in a solvent mixture like methanol/THF to yield 3-ethynylimidazo[1,2-b]pyridazine.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The synthesis of this aniline derivative often starts from a nitrated toluene derivative.

Experimental Protocol:

-

Benzylic Halogenation: 2-Methyl-5-nitrobenzotrifluoride is subjected to benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) in a solvent such as carbon tetrachloride (CCl₄) under reflux.[3]

-

Substitution with N-Methylpiperazine: The resulting 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is then reacted with N-methylpiperazine to introduce the piperazine moiety.

-

Nitro Group Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using a catalyst like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Final Assembly of Ponatinib

The final steps involve the coupling of the three key fragments. A common route is the Sonogashira coupling followed by an amide bond formation.

Experimental Protocol:

-

Sonogashira Coupling of Key Fragments: 3-Ethynylimidazo[1,2-b]pyridazine is coupled with a substituted benzoyl derivative, such as methyl 3-iodo-4-methylbenzoate, using Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, and a base).

-

Amide Bond Formation: The ester group of the coupled product is then hydrolyzed to a carboxylic acid, which is subsequently activated (e.g., with thionyl chloride or a coupling agent like HATU) and reacted with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to form the final amide bond of Ponatinib.

-

Salt Formation: The Ponatinib free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or acetone.[4][5]

Quantitative Data Summary

The overall yield of Ponatinib synthesis can vary depending on the chosen route and optimization of each step. The following table summarizes reported yields for key transformations.

| Synthetic Step | Starting Materials | Product | Reported Yield (%) |

| Benzylic Bromination | 2-Methyl-5-nitrobenzotrifluoride, NBS, AIBN | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | ~80%[3] |

| Amide Coupling | 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Ponatinib | 89.2%[6] |

| Overall Yield (9 steps) | 6-Chloropyridazin-3-amine | Ponatinib | 5.36%[2] |

Visualizing the Synthetic and Biological Pathways

Ponatinib Synthesis Workflow

The following diagram illustrates a common synthetic pathway to Ponatinib.

Caption: A representative synthetic workflow for Ponatinib.

BCR-ABL Signaling Pathway and Ponatinib's Mechanism of Action

Ponatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase. The BCR-ABL fusion protein is a constitutively active kinase that drives the proliferation of leukemia cells through several downstream signaling pathways.

Caption: The BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, including the T315I mutant, thereby blocking its kinase activity.[7][8] This inhibition disrupts the downstream signaling pathways that lead to uncontrolled cell proliferation and survival, ultimately inducing apoptosis in the cancer cells.[7]

Conclusion

The synthesis of Ponatinib is a testament to the advancements in medicinal chemistry and process development. The selection of starting materials is a critical aspect that influences the overall efficiency and scalability of the synthesis. While several routes have been established, they all rely on the strategic assembly of key fragments derived from readily available precursors. A thorough understanding of the synthetic methodologies and the underlying biological pathways is paramount for researchers and professionals in the field of drug development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for the scientific community.

References

- 1. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 4. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN103664960A - Preparation method for Ponatinib - Google Patents [patents.google.com]

- 7. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Aniline Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives represent a cornerstone in the field of medicinal chemistry, providing a versatile scaffold for the synthesis of a vast array of therapeutic agents.[1] From the advent of sulfa drugs to the development of highly specific targeted cancer therapies, the aniline moiety has been instrumental in the creation of drugs that have profoundly impacted human health.[1][2] The synthetic tractability and inherent biological activity of the aniline core have enabled its incorporation into drugs targeting a wide spectrum of diseases, most notably in oncology, infectious diseases, and inflammation.[1] This technical guide provides an in-depth exploration of the biological activities of aniline derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to aid researchers in the ongoing quest for novel therapeutics.

Key Therapeutic Applications of Aniline Derivatives

The structural simplicity and amenability to chemical modification of the aniline scaffold have made it a privileged structure in drug discovery.

Anticancer Activity

Aniline derivatives are particularly prominent in oncology, where they form the backbone of numerous kinase inhibitors that target dysregulated signaling pathways essential for cancer cell proliferation and survival.[1]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: 4-Anilinoquinazoline derivatives are a well-established class of EGFR tyrosine kinase inhibitors (TKIs).[1] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target.[1]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[1] Several 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 kinase inhibitors.[1]

-

Dual Mer/c-Met Inhibitors: Mer and c-Met kinases are frequently overexpressed in various tumors. 2-Substituted aniline pyrimidine derivatives have been designed as potent dual inhibitors of these kinases.

Antimicrobial Activity

The history of aniline derivatives in medicine is inextricably linked to the discovery of sulfonamides, the first class of synthetic antimicrobial agents.[1]

-

Sulfonamides (Sulfa Drugs): These compounds are structural analogs of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the dihydropteroate synthase enzyme, sulfonamides block folic acid production, thereby halting bacterial growth.[1]

-

Other Antimicrobial Derivatives: Beyond sulfonamides, other aniline derivatives, such as trifluoro-anilines, have demonstrated promising antimicrobial and antibiofilm properties against various pathogens.[3]

Anti-inflammatory Activity

Aniline derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a well-known aniline derivative believed to exert its effects through the inhibition of COX enzymes in the central nervous system.[1]

Antioxidant Activity

The antioxidant properties of aniline derivatives are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The nature and position of substituents on the aniline ring significantly influence their antioxidant capacity, with electron-donating groups generally enhancing activity.[4]

Quantitative Data on the Biological Activity of Aniline Derivatives

The potency of aniline derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and cytotoxicity, the minimum inhibitory concentration (MIC) for antimicrobial activity, and the half-maximal effective concentration (EC50) for antioxidant activity.

Table 1: Anticancer Activity of Aniline Derivatives

| Compound Class | Derivative Example | Target/Cell Line | Assay | IC50 | Reference |

| 4-Anilinoquinazoline | Gefitinib | A431 (Skin Carcinoma) | Cytotoxicity | 3.5 µM | [5] |

| 4-Anilinoquinazoline | Compound 33 | A431 (Skin Carcinoma) | Cytotoxicity | 3 µM | [5] |

| 4-Anilinoquinazoline | Vandetanib Derivative 10a | A549 (NSCLC) | Cytotoxicity (Hypoxia) | - | [6] |

| 4-Anilinoquinazoline | Vandetanib Derivative 10g | H446 (SCLC) | Cytotoxicity (Hypoxia) | - | [6] |

| 2-Substituted Aniline Pyrimidine | Compound 18c | Mer Kinase | Kinase Inhibition | 18.5 nM | |

| 2-Substituted Aniline Pyrimidine | Compound 18c | c-Met Kinase | Kinase Inhibition | 33.6 nM | |

| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 8.50 µM | [7] |

| 2-Morpholino-4-anilinoquinoline | Compound 3c | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 11.42 µM | [7] |

| 2-Morpholino-4-anilinoquinoline | Compound 3e | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 12.76 µM | [7] |

Table 2: Antimicrobial Activity of Aniline Derivatives

| Compound Class | Derivative Example | Target Organism | MIC | Reference |

| Trifluoro-aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [3] |

| Trifluoro-aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [3] |

Table 3: Anti-inflammatory Activity of Aniline Derivatives (COX Inhibition)

| Compound Class | Derivative Example | Target | IC50 | Reference |

| 1,3,4-Oxadiazole Derivative | ODZ2 | COX-2 | 0.48 µM | [8] |

| Pyrazolone Derivative | PYZ16 | COX-2 | 0.52 µM | [8] |

| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | COX-2 | 2.35 µM | [9][10] |

| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | COX-2 | 2.422 µM | [9][10] |

| 1,3-Dihydro-2H-indolin-2-one | Compound 9i | COX-2 | 3.34 µM | [9][10] |

| 2-(Trimethoxyphenyl)-thiazole | Compound A2 | COX-2 | 23.26 µM | [11] |

| 2-(Trimethoxyphenyl)-thiazole | Compound A3 | COX-2 | - | [11] |

Table 4: Antioxidant Activity of Aniline Derivatives

| Compound | Assay | EC50 (mM) | Reference |

| Aniline | DPPH Radical Scavenging | > 83 | [4] |

| 2-Aminophenol | DPPH Radical Scavenging | 0.011 | [4] |

| 4-Aminophenol | DPPH Radical Scavenging | 0.015 | [4] |

| o-Phenylenediamine | DPPH Radical Scavenging | 0.013 | [4] |

| p-Phenylenediamine | DPPH Radical Scavenging | 0.021 | [4] |

| 3-Aminophenol | DPPH Radical Scavenging | 0.048 | [4] |

| Aniline | H2O2 Scavenging | - | |

| 4-Aminophenol | H2O2 Scavenging | - | |

| 2-Aminophenol | H2O2 Scavenging | - | |

| 3-Aminophenol | H2O2 Scavenging | - | |

| o-Phenylenediamine | H2O2 Scavenging | - | |

| p-Phenylenediamine | H2O2 Scavenging | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aniline derivatives.

Synthesis of Aniline Derivatives

-

To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), add the appropriate aniline (1.7 mmol).[7]

-

Reflux the resulting mixture overnight.[7]

-

Evaporate the ethanol under vacuum.[7]

-

Wash the resulting residue with acetone and filter to yield the final product.[7]

-

Add 4-acetamidobenzene sulfonyl chloride (6.7 mmol, 1.56 g) gradually to a suspension of the appropriate amine (6.7 mmol) and pyridine (6.7 mmol, 0.54 ml) in DMF (25 ml) with stirring at room temperature for 15 minutes.[12]

-

Heat the mixture for 12 hours.[12]

-

Evaporate the solvent to dryness under vacuum.[12]

-

Wash the crude material with chloroform and diethyl ether, then recrystallize from ethanol.[12]

-

Add 6N HCl (10 ml) to the respective N-substituted 4-acetamidobenzenesulfonamide (1 g).[12]

-

Reflux the mixture for 4 hours.[12]

In Vitro Biological Assays

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Treatment: Add 10 µL of various concentrations of the aniline derivative to the wells.

-

Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of Detergent Reagent to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the aniline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in an appropriate assay buffer.

-

Compound Addition: Add serial dilutions of the aniline derivative (dissolved in DMSO) to the wells.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[14]

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[15]

-

Sample Preparation: Prepare various concentrations of the aniline derivative in a suitable solvent.[15]

-

Reaction: Mix the sample solution with the DPPH solution.[15]

-

Incubation: Incubate the mixture in the dark for 30 minutes.[15]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[15]

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 value.[14]

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation.[16]

-

ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Sample Preparation: Prepare various concentrations of the aniline derivative.

-

Reaction: Add the sample to the ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specified time.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition and the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of aniline derivatives in drug discovery.

Signaling Pathways

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anilinoquinazoline [label="Anilinoquinazoline\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> Proliferation; Anilinoquinazoline -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back]; } EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Endothelial Cell\nProliferation, Migration,\nSurvival (Angiogenesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline_Inhibitor [label="Aniline-based\nVEGFR-2 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> MAPK; MAPK -> Angiogenesis; PI3K -> Akt; Akt -> Angiogenesis; Aniline_Inhibitor -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back]; } VEGFR-2 Signaling in Angiogenesis and its Inhibition.

Experimental Workflows

// Nodes Synthesis [label="Synthesis of\nAniline Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification and\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., Cytotoxicity, Kinase Inhibition, MIC)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Screening; Screening -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [label="Iterative Design", style=dashed]; Lead_Opt -> In_Vivo; In_Vivo -> Preclinical; } General Workflow for Aniline Derivative Drug Discovery.

Conclusion

Aniline derivatives continue to be a remarkably fruitful area of research in drug discovery, offering a synthetically accessible and biologically relevant scaffold for the development of novel therapeutic agents. Their proven success in targeting a diverse range of diseases, from bacterial infections to cancer, underscores their enduring importance. The combination of established synthetic methodologies with modern high-throughput screening and computational drug design ensures that aniline and its derivatives will remain at the forefront of the quest for new and improved treatments for a wide range of human diseases.[1] This guide provides a foundational resource for researchers to build upon, facilitating the continued exploration and exploitation of the vast therapeutic potential of this versatile chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. researchgate.net [researchgate.net]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

Spectroscopic Data for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the organic compound 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a plausible Mass Spectrometry (MS) fragmentation pattern. This guide also outlines standardized experimental protocols for acquiring such data, serving as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document aims to provide a foundational spectroscopic profile of this compound.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of compounds with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.5 | dd | 1H | Ar-H |

| ~6.4 | d | 1H | Ar-H |

| ~4.0 (broad s) | 2H | -NH₂ | |

| 3.85 | s | 3H | -OCH₃ |

| ~3.1 | t | 4H | Piperazine-H |

| ~2.5 | t | 4H | Piperazine-H |

| 2.30 | s | 3H | -NCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Ar-C-O |

| ~145 | Ar-C-N (piperazine) |

| ~140 | Ar-C-NH₂ |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~55.0 | Piperazine-CH₂ |

| ~49.0 | Piperazine-CH₂ |

| ~46.0 | -NCH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2800 | Medium-Strong | Aliphatic C-H stretch (piperazine, methyl) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1520-1480 | Strong | N-H bend (primary amine) |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1150-1000 | Medium | C-N stretch (piperazine, aromatic amine) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Table 4: Plausible Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 178 | [M - C₂H₅N]⁺ |

| 164 | [M - C₃H₇N]⁺ |

| 135 | [M - C₄H₁₀N₂]⁺ |

| 71 | [C₄H₉N]⁺ |

| 57 | [C₃H₇N]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1] The solution is then transferred to an NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Standard parameters would include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, typically with proton decoupling. A larger number of scans would be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[2] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.[3]

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.[4] In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[5] The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted and expected spectroscopic data for this compound, along with standardized methodologies for their acquisition. While experimental verification is recommended, the information presented herein serves as a valuable starting point for researchers engaged in the synthesis, characterization, and application of this compound. The provided workflow and protocols offer a framework for obtaining high-quality spectroscopic data essential for modern chemical and pharmaceutical research.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis of Ponatinib: A Technical Guide to the Core Aniline Intermediate

A Clarification on the Key Building Block: Initial inquiries into the synthesis of the multi-targeted kinase inhibitor Ponatinib sometimes mention 2-methoxy-4-(4-methylpiperazin-1-yl)aniline as a potential intermediate. However, a thorough review of established scientific literature and patents reveals that this compound is not a recognized precursor in the synthesis of Ponatinib. Instead, it is documented as an intermediate in the synthesis of Brigatinib, a different anaplastic lymphoma kinase (ALK) inhibitor.

The crucial aniline-based building block for Ponatinib is, in fact, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline . This in-depth guide will focus on the discovery, synthesis, and role of this correct intermediate, providing researchers, scientists, and drug development professionals with a detailed technical overview of its significance in the manufacturing of Ponatinib.

Introduction to Ponatinib and its Synthesis Strategy

Ponatinib (marketed as Iclusig) is a potent oral tyrosine kinase inhibitor (TKI) designed to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its development was a significant milestone, particularly for patients with the T315I "gatekeeper" mutation, which confers resistance to other TKIs.

The molecular architecture of Ponatinib is achieved through the coupling of two primary fragments: the imidazo[1,2-b]pyridazine core and the substituted aniline tail. The synthesis of Ponatinib is formally described as the condensation of the carboxy group of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with the amino group of 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline[1]. The latter, the subject of this guide, is critical for the drug's solubility and interaction within the kinase binding domain.

The general synthetic approach involves a convergent synthesis, where the two key intermediates are prepared separately and then joined in the final stages.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The synthesis of this key aniline intermediate is a multi-step process that typically begins with a commercially available trifluoromethyl-substituted nitrobenzene derivative. The most common route involves the introduction of the methylpiperazine moiety followed by the reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

This step involves a nucleophilic substitution reaction where the benzylic halide is displaced by N-methylpiperazine.

-

Reagents:

-

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

-

N-Methylpiperazine (typically 1.1 - 1.5 equivalents)

-

A suitable base such as Diisopropylethylamine (DIPEA) or potassium carbonate

-

Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution, followed by the dropwise addition of N-methylpiperazine at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography if necessary.

-

Step 2: Reduction to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The final step in forming the intermediate is the reduction of the nitro group to an aniline. Catalytic hydrogenation is a common and efficient method.

-

Reagents:

-

4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

-

Catalyst: Raney Nickel or Palladium on Carbon (Pd/C, typically 10 wt%)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source: Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the nitro-intermediate from Step 1 in methanol in a hydrogenation vessel.

-

Carefully add the Raney Nickel or Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the suspension vigorously.

-

The reaction is typically run for 12-24 hours at room temperature and monitored by TLC or HPLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, which is often used in the next step without further purification[2][3].

-

Data Presentation: Synthesis of the Aniline Intermediate

| Step | Starting Material | Key Reagents | Product | Yield | Purity |

| 1. Nucleophilic Substitution | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | N-Methylpiperazine, DIPEA | 4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | ~91% | >95% |

| 2. Nitro Reduction | 4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | Raney Nickel, H₂ gas | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | ~100% | >98% (crude) |

Yields and purity are representative and can vary based on specific reaction conditions and purification methods.

Final Amide Coupling to Yield Ponatinib

With the key aniline intermediate in hand, the final step is an amide bond formation with the activated carboxylic acid fragment, 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride.

Experimental Protocol

-

Reagents:

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride

-

A non-nucleophilic base, such as triethylamine (Et₃N) or DIPEA

-

Anhydrous solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the aniline intermediate in the anhydrous solvent in a reaction vessel under an inert atmosphere and cool in an ice bath (0-5 °C).

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of the benzoyl chloride intermediate to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or HPLC.

-

Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude Ponatinib base is then purified, often by column chromatography or recrystallization. A final step may involve salt formation (e.g., with HCl) to yield Ponatinib hydrochloride with high purity (>99.5%)[4].

-

Mechanism of Action: The Role of Ponatinib in Signaling Pathway Inhibition

Ponatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. This abnormal fusion protein drives uncontrolled cell proliferation and survival by activating a cascade of downstream signaling pathways. Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and effectively shutting down these pro-cancerous signals.

Key downstream pathways inhibited by Ponatinib include:

-

RAS/MEK/ERK Pathway: Crucial for cell proliferation.

-

PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and apoptosis resistance.

-

JAK/STAT Pathway: BCR-ABL can directly or indirectly activate STAT5, a transcription factor that promotes the expression of anti-apoptotic genes[5][6][7].

Pharmacodynamic evaluation of Ponatinib's activity often involves monitoring the phosphorylation status of downstream targets like CRKL and STAT5[3].

Conclusion

While initial exploration might suggest multiple aniline precursors for Ponatinib, the scientific record firmly establishes 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as the key intermediate. Its synthesis, primarily through a two-step process of nucleophilic substitution followed by nitro group reduction, is a robust and high-yielding route. The successful and efficient production of this intermediate is a critical step in the overall manufacturing of Ponatinib, a vital therapeutic agent for patients with resistant forms of leukemia. This guide provides the foundational chemical knowledge and protocols necessary for professionals working in the field of oncology drug development and manufacturing.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 5. BCR-ABL uncouples canonical JAK2-STAT5 signaling in chronic myeloid leukemia [infoscience.epfl.ch]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's characteristics, including its chemical identifiers, computed physicochemical properties, and safety information. Due to the limited availability of public domain experimental data, this guide also presents generalized experimental protocols for its synthesis, purification, and analysis based on established methods for structurally related compounds. Furthermore, potential metabolic pathways are discussed in the context of piperazine-containing moieties. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a substituted aniline derivative featuring a methoxy group and a methylpiperazine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The aniline core is a versatile scaffold, and the piperazine ring is known to improve pharmacokinetic properties such as solubility and oral bioavailability.[1] This guide aims to be a centralized resource for professionals working with this compound, providing essential data and procedural insights.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound. It is important to note that while some data is sourced from chemical suppliers, many of the quantitative values are computationally predicted and have not been experimentally verified in publicly accessible literature.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 122833-04-9 | [2] |

| Molecular Formula | C₁₂H₁₉N₃O | [2][3] |

| Molecular Weight | 221.30 g/mol | [2][3] |

| InChI | InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | [2] |

| InChIKey | LUYPGLRYFIVYTH-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | [2] |

| Synonyms | 2-Methoxy-4-(4-methyl-1-piperazinyl)aniline, 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine | [2][4] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Physical Form | Solid. White to Yellow to Purple to Brown. | As supplied by vendors. | [4] |

| Melting Point | Not available | Experimental data not found. | |

| Boiling Point | Not available | Experimental data not found. | |

| Solubility | Not available | Experimental data not found. | |

| pKa | Not available | Experimental data not found. | |

| XlogP (predicted) | 1.1 | Computationally predicted. | [5] |

Table 3: Computed Properties

| Property | Value | Source |

| Exact Mass | 221.152812238 Da | [2] |

| Monoisotopic Mass | 221.15282 Da | [5] |

| Topological Polar Surface Area | 41.7 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Experimental Protocols

Synthesis

A common approach for the synthesis of such aniline derivatives involves the coupling of an aryl halide with a piperazine, followed by the reduction of a nitro group. A potential synthetic route is outlined below.

Caption: Plausible synthetic route for this compound.

Protocol for Nucleophilic Aromatic Substitution:

-

To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine.

Protocol for Nitro Group Reduction:

-

Dissolve the crude intermediate in a suitable solvent such as ethanol or ethyl acetate.

-